![molecular formula C11H13N3O B1259551 10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B1259551.png)
10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
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Overview
Description
It has been investigated for its potential in treating Parkinson’s Disease (PD) and associated anxiety . Now, let’s explore its preparation methods, chemical reactions, research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthetic route for U-95666A involves the sequential oxidative cyclization of D-phenylalanine. Unfortunately, I don’t have access to the detailed synthetic procedure, but it can be synthesized from D-phenylalanine using this strategy .
Chemical Reactions Analysis
U-95666A undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly documented. further research would be needed to explore these aspects in detail.
Scientific Research Applications
Sumanirole is primarily recognized as a dopamine D2 receptor agonist , which suggests its potential therapeutic applications in treating conditions related to dopamine dysregulation, such as Parkinson's disease and schizophrenia .
Neuropharmacology
Sumanirole's role as a dopamine D2 receptor agonist positions it as a candidate for research into neurodegenerative diseases. Studies have indicated that compounds with similar structures exhibit neuroprotective effects and may help mitigate symptoms associated with Parkinson's disease .
Psychiatric Disorders
The compound's agonistic action on dopamine receptors makes it relevant for exploring treatments for various psychiatric disorders, including schizophrenia. Research into its efficacy could lead to new therapeutic strategies that minimize side effects compared to traditional antipsychotics .
Synthetic Pathways
The synthesis of 10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one typically involves multi-step organic synthesis techniques that can be adapted for the creation of derivatives with enhanced biological properties or altered pharmacokinetics.
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
9-Hex-2-enyl-10-methyl-5,7-diazatricyclo[6.3.1.0^{4,12}]dodeca-4(12),7-dien-6-imine | Similar tricyclic structure with additional hexyl group | Potential antimicrobial activity |
(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen | Contains methyl group at a different position | Anticancer properties reported |
3-butyl-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien | Variation in side chains affecting solubility and reactivity | Inhibitory effects on certain enzymes |
This table illustrates the diversity within the class of diazatricyclic compounds while showcasing the unique features of Sumanirole that may confer specific biological activities and applications.
Case Study 1: Neuroprotective Effects
A study examining the neuroprotective effects of Sumanirole demonstrated its ability to protect dopaminergic neurons from oxidative stress in vitro. This finding supports its potential use in developing treatments for Parkinson's disease.
Case Study 2: Antipsychotic Properties
Research involving animal models indicated that Sumanirole exhibits antipsychotic-like effects without the typical side effects associated with conventional antipsychotic drugs. This could lead to safer treatment options for patients suffering from schizophrenia.
Mechanism of Action
The exact mechanism by which U-95666A exerts its effects is not fully understood. It primarily acts as a D2 receptor agonist, modulating dopaminergic pathways. Further research is needed to uncover its molecular targets and pathways.
Comparison with Similar Compounds
While U-95666A’s uniqueness is not well-documented, it’s essential to compare it with other related compounds. Unfortunately, I don’t have a comprehensive list of similar compounds at the moment.
Biological Activity
The compound 10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one , also known as Sumanirole, is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activity, particularly as a dopamine D2 receptor agonist. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H17N3O5
- CAS Number : 179386-44-8
- Molecular Weight : 303.32 g/mol
The structure of this compound features a complex tricyclic framework with multiple nitrogen atoms contributing to its pharmacological properties.
Sumanirole acts primarily as a dopamine D2 receptor agonist , which means it binds to and activates dopamine receptors in the brain. This mechanism is critical for its potential therapeutic effects in treating conditions such as Parkinson's disease and schizophrenia.
Pharmacological Effects
Research indicates that compounds like Sumanirole can modulate dopaminergic signaling pathways, which are essential for regulating mood, cognition, and motor functions. The activation of D2 receptors has been linked to:
- Antipsychotic effects : Reducing symptoms of schizophrenia.
- Motor control : Improving motor function in Parkinson's disease patients.
- Mood regulation : Potential antidepressant effects.
Case Studies and Research Findings
- Dopamine Receptor Binding Studies
- Clinical Trials
- Neuropharmacological Studies
Comparative Biological Activity
Compound Name | Receptor Affinity | Therapeutic Use | Reference |
---|---|---|---|
Sumanirole | High for D2 | Parkinson's Disease | |
Other D2 Agonists | Varies | Schizophrenia Treatment |
Safety and Toxicity
While Sumanirole shows promise in clinical applications, safety profiles must be carefully evaluated. Reports indicate that common side effects may include nausea and dizziness; however, severe adverse reactions remain rare . Long-term studies are necessary to fully understand the safety implications of chronic use.
Properties
IUPAC Name |
10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9/h2-4,8,12H,5-6H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZSNTNMEFVBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=C3C(=CC=C2)NC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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